molecular formula C16H15NO2 B6614300 N-[4-(4-Methylphenoxy)phenyl]-2-propenamide CAS No. 134046-79-0

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide

Cat. No.: B6614300
CAS No.: 134046-79-0
M. Wt: 253.29 g/mol
InChI Key: IPMWIWUUAIGOKO-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a propenamide group attached to a phenyl ring substituted with a 4-methylphenoxy group. Its molecular formula is C16H15NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Methylphenoxy)phenyl]-2-propenamide typically involves the reaction of 4-methylphenol with 4-bromophenylacetonitrile to form 4-(4-methylphenoxy)phenylacetonitrile. This intermediate is then subjected to a reaction with acryloyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Methylphenoxy)phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit mitochondrial complex I, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Methylphenoxy)phenyl]-2-propenamide is unique due to its specific substitution pattern and the presence of the propenamide group, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[4-(4-methylphenoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-3-16(18)17-13-6-10-15(11-7-13)19-14-8-4-12(2)5-9-14/h3-11H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMWIWUUAIGOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264479
Record name N-[4-(4-Methylphenoxy)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134046-79-0
Record name N-[4-(4-Methylphenoxy)phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134046-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Methylphenoxy)phenyl]-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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